[4-(Aminomethyl)-octahydropyrido[2,1-c]morpholin-4-yl]methanol
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Overview
Description
“[4-(Aminomethyl)-octahydropyrido[2,1-c]morpholin-4-yl]methanol” is a chemical compound with the CAS Number: 2174001-51-3 . It has a molecular weight of 200.28 . The IUPAC name for this compound is (4-(aminomethyl)octahydropyrido[2,1-c][1,4]oxazin-4-yl)methanol .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H20N2O2/c11-6-10(7-13)8-14-5-9-3-1-2-4-12(9)10/h9,13H,1-8,11H2 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . The storage temperature for this compound is 4 degrees Celsius .Scientific Research Applications
Synthesis and Structural Analysis
- The morpholino ring, such as in compounds like the title compound in (Bakare et al., 2005), demonstrates structural properties, including a full chair conformation and partial double-bond character in the amide N—C bond.
Application in Drug Synthesis
- Morpholine derivatives are utilized in synthesizing biologically active compounds. For example, a study by (Isakhanyan et al., 2014) explores the synthesis and antibacterial activity of tertiary aminoalkanols, including morpholine.
Use in Imaging and Diagnostics
- Morpholino compounds are synthesized for potential use in imaging, such as in the case of Parkinson's disease. (Wang et al., 2017) synthesized a morpholino-based compound for PET imaging of the LRRK2 enzyme.
Synthesis of Novel Organic Compounds
- The synthesis of novel organic compounds, such as the derivatives described by (Syed et al., 2013), involves morpholine derivatives, demonstrating their versatility in creating new molecules with potential antitubercular and antifungal activities.
Methodological Innovation in Organic Synthesis
- The aminomethylation of imidazoheterocycles using morpholine, as explored by (Mondal et al., 2017), is an example of methodological innovation in organic synthesis.
Exploration in Chemical Reactions
- Research by (Chumachenko et al., 2014) investigates the interaction of morpholino-based carbonitriles with hydrazine hydrate, contributing to the understanding of chemical reaction pathways.
Studies in Stereoselective Synthesis
- The stereoselective synthesis of morpholines, as described by (Marlin, 2017), highlights the importance of morpholine derivatives in producing compounds with specific stereochemistry.
Safety and Hazards
properties
IUPAC Name |
[4-(aminomethyl)-3,6,7,8,9,9a-hexahydro-1H-pyrido[2,1-c][1,4]oxazin-4-yl]methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c11-6-10(7-13)8-14-5-9-3-1-2-4-12(9)10/h9,13H,1-8,11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUDAWAZOLDOJFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(C1)COCC2(CN)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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